Kalopanaxsaponin H
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Description
Kalopanaxsaponin H is a natural product found in Anemone chinensis with data available.
Scientific Research Applications
Anti-Inflammatory Effects
Kalopanaxsaponin H (KPH) and related compounds from Kalopanax pictus have been researched for their anti-inflammatory properties. Studies have found that compounds like Kalopanaxsaponin A and B inhibit inflammation by targeting specific pathways such as IRAK1 kinase and NF-κB pathways in lipopolysaccharide (LPS)-stimulated peritoneal macrophages and in mice models (Joh & Kim, 2011); (Jeong et al., 2012).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics of Kalopanaxsaponin A (KPS-A), a compound similar to KPH, has been conducted. A study developed a method for quantifying KPS-A in rat plasma, providing insights into its metabolism and bioavailability (Qiu et al., 2015).
Antioxidant and Anti-Rheumatoid Effects
Kalopanaxsaponin A, extracted from Kalopanax pictus, demonstrated potent antioxidant effects in a rat model of rheumatoid arthritis. This suggests potential applications for KPH in similar conditions (Choi et al., 2002).
Anti-Inflammatory Effects in Neurological Disorders
Kalopanaxsaponin A's anti-inflammatory effects have also been studied in the context of neurological disorders. Its inhibition of pro-inflammatory markers in LPS-stimulated microglia suggests a therapeutic potential for KPH in brain diseases (Jeong et al., 2013).
Antitumor and Antirheumatoid Activities
Metabolism of kalopanaxsaponin K to KPH and its transformation to other compounds was associated with potent antirheumatoid arthritis activity (Kim et al., 2002).
Cognitive Enhancing Effects
Kalopanaxsaponins A and B were found to ameliorate memory deficits in mice, suggesting a potential application of KPH in enhancing cognitive functions (Joh, Lee, & Kim, 2012).
properties
Product Name |
Kalopanaxsaponin H |
---|---|
Molecular Formula |
C47H76O17 |
Molecular Weight |
913.1 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |
InChI Key |
AMXYFWUYMQOLRN-BHGPNLNISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
synonyms |
kalopanax saponin H kalopanaxsaponin H |
Origin of Product |
United States |
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